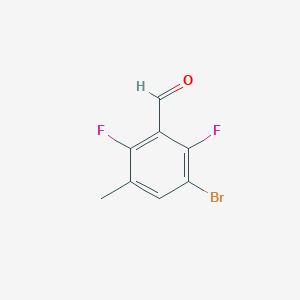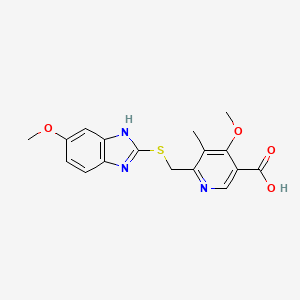
5-カルボン酸、オメプラゾールスルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxylic acid, omeprazole sulphide, also known as 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-5-methyl-3-pyridinecarboxylic acid, is a derivative of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by its unique structure, which includes a benzimidazole ring and a pyridine carboxylic acid moiety .
科学的研究の応用
5-Carboxylic acid, omeprazole sulphide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: As a derivative of omeprazole, it is investigated for its potential use in treating acid-related disorders. Its efficacy and safety profile are subjects of ongoing research.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
生化学分析
Biochemical Properties
It is known that omeprazole, the parent compound, interacts with the H+/K+ ATPase enzyme system, inhibiting gastric acid secretion
Cellular Effects
Omeprazole is known to have effects on various types of cells and cellular processes . It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Omeprazole, the parent compound, exerts its effects at the molecular level by selectively inhibiting the H+/K+ ATPase enzyme system, thereby reducing gastric acid secretion
Metabolic Pathways
Omeprazole is metabolized in the liver by the cytochrome P450 system
準備方法
The synthesis of 5-Carboxylic acid, omeprazole sulphide involves several steps. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
化学反応の分析
5-Carboxylic acid, omeprazole sulphide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide. Reducing agents like sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
作用機序
The mechanism of action of 5-Carboxylic acid, omeprazole sulphide is similar to that of omeprazole. It inhibits the proton pump (H+/K+ ATPase) in the stomach lining, thereby reducing gastric acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This non-competitive inhibition leads to a dose-dependent reduction in acid secretion .
類似化合物との比較
5-Carboxylic acid, omeprazole sulphide can be compared with other proton pump inhibitors and related compounds:
Omeprazole: The parent compound, widely used for treating acid-related disorders.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Rabeprazole: Known for its rapid onset of action and longer duration of effect.
Each of these compounds has unique properties that make them suitable for specific clinical applications. 5-Carboxylic acid, omeprazole sulphide stands out due to its potential use as an intermediate in the synthesis of novel therapeutic agents.
特性
IUPAC Name |
4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSHBGSJBEMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)
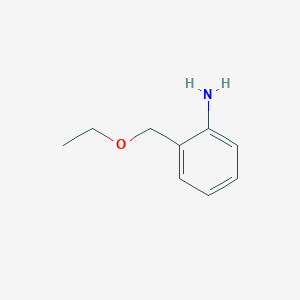
![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)
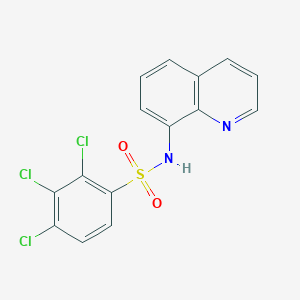
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
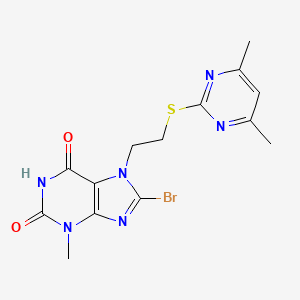
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2419463.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)-1H-pyrazole](/img/structure/B2419468.png)
![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)
